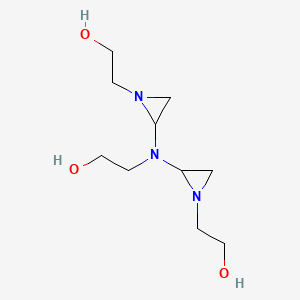

2,2'-(((2-Hydroxyethyl)imino)bis(ethane-2,1-diylimino))bisethanol

Description

Properties

IUPAC Name |

2-[2-[2-hydroxyethyl-[1-(2-hydroxyethyl)aziridin-2-yl]amino]aziridin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O3/c14-4-1-11-7-9(11)13(3-6-16)10-8-12(10)2-5-15/h9-10,14-16H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCQYIHXJPZNQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1CCO)N(CCO)C2CN2CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701004367 | |

| Record name | 2,2'-{[(2-Hydroxyethyl)azanediyl]di(aziridine-2,1-diyl)}di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701004367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84083-25-0 | |

| Record name | 2,2'-(((2-Hydroxyethyl)imino)bis(ethane-2,1-diylimino))bisethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084083250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-{[(2-Hydroxyethyl)azanediyl]di(aziridine-2,1-diyl)}di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701004367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[[(2-hydroxyethyl)imino]bis(ethane-2,1-diylimino)]bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2,2'-(((2-Hydroxyethyl)imino)bis(ethane-2,1-diylimino))bisethanol, also known as a Schiff base compound, is a synthetic organic molecule characterized by its unique structure that includes multiple amine and hydroxyl functional groups. This compound has garnered attention for its potential biological activities, including its roles in medicinal chemistry and biochemistry.

- Molecular Formula : C₈H₁₈N₄O₂

- CAS Number : 84083-25-0

- Molecular Weight : 186.25 g/mol

- Physical State : Liquid at room temperature

- Density : Approximately 1.015 g/mL

The biological activity of 2,2'-(((2-Hydroxyethyl)imino)bis(ethane-2,1-diylimino))bisethanol is primarily attributed to its ability to interact with various biological targets due to the presence of nitrogen and oxygen atoms in its structure. The compound can form hydrogen bonds and coordinate with metal ions, which may enhance its bioactivity.

Antimicrobial Activity

Research indicates that Schiff bases derived from amines and carbonyl compounds exhibit significant antimicrobial properties. A study demonstrated that related compounds showed inhibition against a range of bacteria and fungi, suggesting that 2,2'-(((2-Hydroxyethyl)imino)bis(ethane-2,1-diylimino))bisethanol may possess similar antimicrobial effects due to its structural features .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of Schiff bases have been documented in various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further research in anticancer drug development. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death .

Enzyme Inhibition

Some studies have indicated that compounds with similar structures can act as enzyme inhibitors. For instance, the inhibition of certain kinases has been observed with related hydroxyethyl imidazopyrrolopyridines, which may provide insights into the potential inhibitory effects of 2,2'-(((2-Hydroxyethyl)imino)bis(ethane-2,1-diylimino))bisethanol on specific enzymes involved in metabolic pathways .

Case Studies

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2,2'-(((2-Hydroxyethyl)imino)bis(ethane-2,1-diylimino))bisethanol

- Synonyms: 2,2'-[Iminobis(ethane-2,1-diylimino)]bisethanol 2-[2-[2-(2-Hydroxyethylamino)ethylamino]ethylamino]ethanol

- CAS No.: 54208-63-8

- EC No.: 259-026-8

- Molecular Formula : C₈H₂₀N₄O₄ (derived from substituent analysis)

- Molecular Weight : ~236.27 g/mol

Structural Features: This compound contains a central ethylenediamine backbone modified with two hydroxyethylimino groups and additional ethane-diylimino linkages. The structure includes multiple hydroxyl (-OH) and secondary amine (-NH-) groups, enabling hydrogen bonding, chelation, and reactivity in polymer synthesis .

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound belongs to the bisethanolamine family, characterized by ethanol-substituted amine groups. Below is a comparative analysis of key analogues:

Functional Group Analysis

- Hydroxyethyl Groups: Present in all analogues, conferring water solubility and hydrogen-bonding capacity. The target compound has additional ethane-diylimino linkages, increasing molecular weight and flexibility .

- Amine Groups: Secondary amines in the target compound enhance chelation and polymer crosslinking compared to primary amines in simpler derivatives like 2,2'-(ethylenediimino)diethanol .

- Alkyl/Substituent Effects :

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2'-(((2-Hydroxyethyl)imino)bis(ethane-2,1-diylimino))bisethanol, and how can reaction conditions (e.g., temperature, catalyst) be optimized?

- Methodological Answer : The compound is synthesized via ethoxidation, where a primary amine reacts with ethylene oxide under controlled pressure and temperature. For analogs like 2,2'-[(3-methylphenyl)imino]bisethanol, ethoxidation of m-toluidine with ethylene oxide at 0.7 kPa and 210–225°C yields the product . Optimization involves adjusting ethylene oxide stoichiometry, reaction time, and catalysts (e.g., acidic/basic conditions) to minimize byproducts like polyethoxylated amines.

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation and purity analysis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify imino and hydroxyethyl groups (δ 2.5–3.5 ppm for N–CH₂ and δ 3.6–3.8 ppm for –CH₂OH) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity, using C18 columns and acetonitrile/water gradients .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., m/z 273.45 for C₁₆H₃₅NO₂ analogs) .

Q. What are the primary academic research applications of this compound?

- Answer : It serves as:

- A chelating agent in metal-catalyzed reactions due to its imino and hydroxyl groups .

- A surfactant template in nanoparticle synthesis (e.g., silica or metal oxides) .

- A precursor for dye intermediates (e.g., Disperse Red derivatives) in material science .

Advanced Research Questions

Q. How does the compound’s stability vary under extreme pH and temperature conditions, and what degradation pathways dominate?

- Methodological Answer : Stability studies use:

- Thermogravimetric Analysis (TGA) : Degradation onset at ~200°C, with mass loss corresponding to hydroxyl group decomposition .

- pH-dependent Hydrolysis : Under acidic conditions (pH < 3), the imino bond hydrolyzes to form primary amines and ethylene glycol. Alkaline conditions (pH > 10) promote oxidation of hydroxyl groups .

Q. What experimental challenges arise when measuring thermodynamic properties (e.g., enthalpy of formation), and how are they resolved?

- Methodological Answer : Challenges include:

- Sample Purity : Impurities skew calorimetric data. Purify via recrystallization (ethanol/water) or column chromatography .

- Reaction Calorimetry : Measure ΔH° using bomb calorimetry for combustion or solution calorimetry for protonation equilibria. NIST data report ΔfH° = -589 kJ/mol for analogs like bis(2-hydroxyethyl)amine .

Q. How can researchers resolve contradictions in reported reactivity data (e.g., conflicting catalytic activity in metal coordination)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.